3-Methylbutylzinc bromide 0.5 M in Tetrahydrofuran

説明

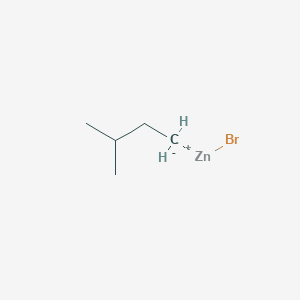

3-Methylbutylzinc bromide (CAS 498890, molecular weight 216.43 g/mol) is an organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran (THF). Its linear formula is (CH₃)₂CHCH₂CH₂ZnBr, and it is characterized by a branched alkyl chain, which enhances steric effects during reactions . Key properties include:

- Density: 0.97 g/mL at 25°C

- Storage: 2–8°C under inert atmosphere

- Applications: Nickel-catalyzed cross-coupling reactions, synthesis of indole derivatives for glucagon receptor antagonism studies .

This reagent is air- and moisture-sensitive, requiring stringent handling protocols. Its reactivity is attributed to the zinc-carbon bond, which facilitates nucleophilic substitutions in organic synthesis .

特性

IUPAC Name |

bromozinc(1+);2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTRWKRSHGMHRI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

3-Methylbutylzinc bromide, also known as MFCD01311390 or 3-Methylbutylzinc bromide solution, is an organozinc compound. The primary targets of this compound are the molecules and structures it interacts with during the synthesis of advanced pharmaceutical intermediates.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists. It can also react with deuterium-labeled aziridine and Me4 phen/NiCl2 to synthesize deuterium-labeled azanickelacyclobutane.

Biochemical Pathways

It plays a crucial role in the synthesis of advanced pharmaceutical intermediates, indicating its involvement in various biochemical synthesis pathways.

Result of Action

The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists.

Action Environment

The action of 3-Methylbutylzinc bromide is influenced by environmental factors such as temperature and the presence of other chemicals. It is typically stored at a temperature of 2-8°C. Its reactivity with other substances can also influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

3-Methylbutylzinc bromide solution plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists . The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the construction of complex molecular architectures.

Molecular Mechanism

At the molecular level, 3-Methylbutylzinc bromide solution exerts its effects through binding interactions with biomolecules. It can act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. This reactivity is essential for enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to form stable complexes with other molecules underlies its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbutylzinc bromide solution can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to air and moisture, which can lead to its degradation . Therefore, proper storage and handling are essential to maintain its reactivity and effectiveness in biochemical experiments.

Dosage Effects in Animal Models

The effects of 3-Methylbutylzinc bromide solution vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in biochemical synthesis, while higher doses could lead to toxic or adverse effects. Studies on dosage thresholds and toxicity are crucial to understand the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

3-Methylbutylzinc bromide solution is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of complex molecules often involves enzymatic reactions that facilitate the incorporation of the 3-methylbutyl group into target compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Methylbutylzinc bromide solution within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding these processes is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of 3-Methylbutylzinc bromide solution affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its role in biochemical reactions and its overall effectiveness in cellular processes .

生物活性

3-Methylbutylzinc bromide, often utilized in organic synthesis, is a reagent that has garnered attention due to its unique biological activities. This compound, particularly in a 0.5 M concentration dissolved in tetrahydrofuran (THF), has been studied for its potential applications in medicinal chemistry and biochemistry. This article aims to provide an overview of the biological activity of 3-Methylbutylzinc bromide, supported by data tables, case studies, and detailed research findings.

3-Methylbutylzinc bromide has the chemical formula CHBrZn and is classified as an organozinc compound. It is typically used as a nucleophile in various organic reactions, including cross-coupling reactions and the synthesis of complex organic molecules .

The biological activity of 3-Methylbutylzinc bromide can be attributed to its ability to form organozinc intermediates, which are crucial in various biochemical pathways. The mechanism involves the nucleophilic attack on electrophilic centers, leading to the formation of carbon-carbon bonds that are essential in the synthesis of biologically active compounds.

Biological Activity Overview

Research indicates that 3-Methylbutylzinc bromide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that organozinc compounds can possess antimicrobial properties, potentially making them useful in developing new antibiotics.

- Neuroprotective Effects : Some organozinc compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence that certain zinc compounds can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Study 1: Neuroprotection

A study demonstrated that organozinc compounds, including 3-Methylbutylzinc bromide, exhibited protective effects against oxidative stress-induced cell death in neuronal cell cultures. The mechanism was linked to the modulation of intracellular calcium levels and the activation of antioxidant pathways .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that 3-Methylbutylzinc bromide displayed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Summary

Safety and Toxicology

While exploring the biological activities of 3-Methylbutylzinc bromide, it is crucial to consider safety and toxicity profiles. Organozinc compounds can exhibit toxicity at high concentrations, necessitating careful handling and usage guidelines. Studies have shown that exposure to high levels can lead to respiratory and neurological complications .

科学的研究の応用

Scientific Research Applications

3-Methylbutylzinc bromide is a useful research compound that plays a significant role in biochemical reactions, especially in synthesizing complex organic molecules. It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for synthesizing indazole-based glucagon receptor antagonists .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can be used to prepare methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the synthesis of indazole-based glucagon receptor antagonists.

Molecular Mechanism

At the molecular level, 3-Methylbutylzinc bromide solution exerts its effects through binding interactions with biomolecules. It can act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. This reactivity is essential for enzyme inhibition or activation, as well as changes in gene expression. The compound’s ability to form stable complexes with other molecules underlies its utility in biochemical applications.

Synthesis of Advanced Pharmaceutical Intermediates

3-Methylbutylzinc bromide plays a crucial role in the synthesis of advanced pharmaceutical intermediates. The result of the action of 3-Methylbutylzinc bromide is the production of key starting materials for the synthesis of various compounds. For example, it aids in the production of methyl 4-(3-methylbutanoyl)benzoate, a crucial starting material for the synthesis of indazole-based glucagon receptor antagonists.

化学反応の分析

Reaction Types and Mechanisms

3-Methylbutylzinc bromide participates in two primary reaction pathways:

Nucleophilic Addition

The reagent acts as a nucleophile, attacking electrophilic carbons in carbonyl compounds. For example, it reacts with aldehydes/ketones to form secondary alcohols via a two-step mechanism involving zinc coordination and protonation .

Transmetalation and Cross-Coupling

In palladium- or copper-catalyzed reactions, the 3-methylbutyl group transfers to transition metals, enabling C–C bond formation. This is critical in synthesizing bicyclo[1.1.1]pentane (BCP) derivatives and functionalized aziridines .

Aziridine Ring-Opening Reactions

3-Methylbutylzinc bromide facilitates stereospecific ring-opening of tosyl-protected aziridines. For example:

-

Reaction with cis-1-(4-tolylsulfonyl)-2-iodo-3-tert-butylaziridine yields cis-selenoaziridines in 72% yield .

-

The stereochemical outcome is governed by THF’s coordination to zinc, which directs nucleophilic attack at the less hindered carbon .

Solvent Effects and Speciation

THF coordinates strongly with zinc, forming stable complexes that modulate reactivity:

-

Theoretical studies (SMD(THF)/B2PLYP level) show THF solvation reduces electrophilicity at zinc, favoring controlled nucleophilic addition over side reactions .

-

The solvent’s dielectric constant (ε = 7.6) stabilizes ionic intermediates, critical for high-yield transmetalation .

Comparative Reactivity

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes structural and molecular differences between 3-methylbutylzinc bromide and analogous organozinc/Grignard reagents:

Key Observations :

- Branched vs. Linear Chains : 3-Methylbutylzinc bromide’s branched structure (vs. sec-butyl’s linear chain) reduces steric hindrance compared to tert-butyl derivatives, enabling broader substrate compatibility in cross-couplings .

- Aromatic vs. Aliphatic : The pyridyl derivative (2-chloro-5-pyridylzinc bromide) introduces electronic effects from the aromatic ring, enhancing reactivity in heterocyclic syntheses .

3-Methylbutylzinc Bromide

- Reactivity : Participates in regioselective cross-couplings (e.g., with N-methoxypyrrolidines) due to moderate steric bulk .

- Applications : Synthesizing indole-based pharmaceuticals targeting metabolic disorders .

tert-Butylzinc Bromide

- Reactivity : The bulky tert-butyl group limits reactivity to less sterically hindered substrates. Forms precipitates upon prolonged storage .

- Applications : Used in stereoselective alkylations of ketones and aldehydes .

Cyclobutylzinc Bromide

- Reactivity : The strained cyclobutane ring enhances reactivity in cyclopropanation and ring-opening reactions.

- Applications: Key in synthesizing chromenopyridine derivatives for kinase inhibition studies .

2-Chloro-5-Pyridylzinc Bromide

- Reactivity : The electron-withdrawing chlorine substituent directs coupling to electron-deficient aromatic systems.

- Applications : Building block for pyridine-containing ligands in catalysis .

Q & A

Q. What are the critical storage and handling protocols for 3-methylbutylzinc bromide in THF?

The reagent must be stored at 2–8°C in an airtight container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via moisture or oxygen exposure . Tetrahydrofuran (THF) has a low flash point (~-14°C), necessitating flame-resistant storage. For handling, use dry syringes under inert conditions to avoid side reactions (e.g., protonolysis or oxidation). Safety protocols include wearing flame-resistant lab coats and chemical-resistant gloves due to THF’s flammability and the reagent’s pyrophoric nature .

Q. How is 3-methylbutylzinc bromide typically prepared for use in organometallic reactions?

The reagent is commercially available as a 0.5 M solution in THF , pre-standardized for ease of use. Before reactions, confirm concentration via titration (e.g., quenching with iodine and back-titration with sodium thiosulfate) . For critical syntheses, test reactivity with a small-scale trial using a model substrate to validate activity, as impurities (e.g., residual lithium salts) may alter reactivity .

Q. What are the primary synthetic applications of this reagent in academic research?

Key uses include:

- Nickel-catalyzed cross-couplings : Enables regioselective alkylation of aryl halides (e.g., with N-methoxypyrrolidinone), yielding branched alkanes .

- Indole derivative synthesis : Constructs glucagon receptor antagonists via Zn-mediated C–H functionalization .

- Alkylation of carbonyl compounds : Forms tertiary alcohols in Barbier-type reactions under mild conditions .

Advanced Research Questions

Q. How does 3-methylbutylzinc bromide participate in cross-coupling mechanisms, and what factors influence its regioselectivity?

The reagent acts as a nucleophilic alkyl donor in nickel-catalyzed couplings. The Zn–C bond’s polarity facilitates transmetalation to Ni(II) intermediates, with regioselectivity governed by steric and electronic effects. For example, bulky substrates favor coupling at less hindered positions, while electron-deficient aryl halides accelerate oxidative addition . Computational studies (DFT) suggest that π-backbonding between Ni and the alkyl chain stabilizes transition states, enhancing selectivity .

Q. What experimental design strategies optimize reaction yields when using this reagent?

Use Design of Experiments (DOE) to assess variables:

- Temperature : Lower temperatures (−78°C) favor kinetic control in carbonyl alkylation (e.g., 87% yield in THF at −78°C vs. 78% at 20°C) .

- Catalyst loading : NiCl₂(dppe) at 5 mol% maximizes turnover in cross-couplings .

- Additives : LiBr (1.2 eq.) enhances solubility and stabilizes intermediates in THF .

Q. How should researchers address contradictory data in reactions involving this reagent (e.g., unexpected byproducts)?

Case Study: In a synthesis of tricyclo derivatives, unexpected 3β,5β-epoxide formation occurred despite using pyridinium bromide. Post-hoc analysis revealed trace HBr from reagent decomposition catalyzed epoxidation. Mitigation involved pre-drying THF over molecular sieves and using freshly distilled reagents . Troubleshooting Steps :

- Monitor reactions via TLC or GC-MS at intervals .

- Quench aliquots with D₂O and analyze by NMR to detect protonolysis byproducts.

- Conduct control experiments without the reagent to identify background reactions .

Q. What methodologies characterize the decomposition pathways of 3-methylbutylzinc bromide in THF?

Decomposition occurs via:

- Protonolysis : Reaction with moisture yields 3-methyl-1-butene and Zn(OH)Br.

- Thermal degradation : Above 40°C, THF peroxides accelerate radical chain reactions, detected via iodometric titration . Analytical Tools :

- FT-IR : Peaks at 1640 cm⁻¹ (C=C stretch) indicate alkene formation.

- ICP-MS : Quantifies Zn²⁺ leakage into solution after decomposition .

Q. How can regioselectivity be controlled in Zn-mediated C–H functionalization?

Steric directing groups (e.g., ortho-substituted aryl rings) bias reactivity. For example, in indole synthesis, bulky substituents at the C2 position direct alkylation to C3 via chelation-controlled mechanisms . Solvent effects : THF’s Lewis basicity stabilizes Zn intermediates, while additives like TMEDA enhance selectivity by coordinating to Zn .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。